

# Application Notes: BMS-191095 Hydrochloride in Ischemia-Reperfusion Injury Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | BMS-191095 hydrochloride |           |
| Cat. No.:            | B3340025                 | Get Quote |

#### Introduction

BMS-191095 hydrochloride is a potent and highly selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[1][2][3] Unlike first-generation, non-selective KATP channel openers, BMS-191095 is distinguished by its significant cardioprotective effects without the associated peripheral vasodilation, hemodynamic side effects, or proarrhythmic potential.[2][3][4][5] This selectivity makes it an invaluable pharmacological tool for investigating the specific role of mitoKATP channels in cellular protection against ischemia-reperfusion (I/R) injury in various tissues, including the heart and brain.[3][4] Its mechanism involves preserving mitochondrial integrity, which is a critical factor in cell survival following an ischemic insult.

#### Mechanism of Action

BMS-191095 exerts its protective effects primarily by activating mitoKATP channels located on the inner mitochondrial membrane.[5] This activation leads to an influx of K+ into the mitochondrial matrix, causing a partial and transient depolarization of the mitochondrial membrane.[1][6][7] This controlled depolarization is thought to be a key step in ischemic preconditioning, leading to several downstream protective effects:

- Preservation of Mitochondrial Function: By modulating ion homeostasis, it helps prevent mitochondrial calcium overload during reperfusion.
- Reduced Oxidative Stress: In some models, preconditioning with BMS-191095 has been shown to abolish glutamate-induced free-radical production.[7] However, unlike other KATP



## Methodological & Application

Check Availability & Pricing

openers such as diazoxide, BMS-191095 does not appear to directly increase the production of reactive oxygen species (ROS).[6]

• Inhibition of Platelet Aggregation: BMS-191095 also demonstrates a dose-dependent inhibition of human platelet aggregation induced by collagen and thrombin, suggesting a dual mechanism of cardioprotection by acting on both cardiomyocytes and platelets.[4][8]

The effects of BMS-191095 can be effectively blocked by the non-selective KATP channel antagonist glyburide and, more specifically, by the selective mitoKATP channel antagonist 5-hydroxydecanoate (5-HD).[5][8][9]





Click to download full resolution via product page

Caption: Signaling pathway of BMS-191095 in mitigating ischemia-reperfusion injury.



## **Data Presentation**

Table 1: In Vitro & Ex Vivo Efficacy of BMS-191095

| Parameter                                          | Model System                     | Value    | Reference |
|----------------------------------------------------|----------------------------------|----------|-----------|
| Cardioprotection                                   |                                  |          |           |
| EC <sub>25</sub> (Time to<br>Ischemic Contracture) | Isolated Rat Hearts              | 1.5 μΜ   | [5]       |
| Mitochondrial Activity                             |                                  |          |           |
| K <sub>1,2</sub> (mitoKATP<br>Opening)             | Isolated Cardiac<br>Mitochondria | 83 nM    | [5][10]   |
| Anti-Platelet Activity                             |                                  |          |           |
| IC50 (vs. Collagen)                                | Washed Human<br>Platelets        | 63.9 μΜ  | [1][8]    |
| IC <sub>50</sub> (vs. Thrombin)                    | Washed Human<br>Platelets        | 104.8 μΜ | [1][8]    |

Table 2: In Vivo Efficacy of BMS-191095

| Species                                     | Model                                                           | Dosage & Administration                                | Key Outcome                                 | Reference |
|---------------------------------------------|-----------------------------------------------------------------|--------------------------------------------------------|---------------------------------------------|-----------|
| Dog                                         | Cardiac I/R (90<br>min ischemia, 5h<br>reperfusion)             | ED <sub>25</sub> = 0.4 mg/kg<br>(i.v.)                 | Dose-dependent reduction in infarct size    | [2]       |
| Efficacious<br>Plasma Conc:<br>0.3 - 1.0 μM | No effect on<br>hemodynamics<br>or cardiac<br>electrophysiology | [2]                                                    |                                             |           |
| Rat                                         | Transient Focal<br>Cerebral<br>Ischemia<br>(MCAO)               | 25 μg<br>(intraventricular),<br>24h before<br>ischemia | 32% reduction in<br>total infarct<br>volume | [1][4]    |



## **Experimental Protocols**

## Protocol 1: In Vivo Myocardial Ischemia-Reperfusion Model (Rat)

This protocol describes a method to assess the cardioprotective effects of BMS-191095 against myocardial infarction in an anesthetized rat model.



Click to download full resolution via product page

Caption: Experimental workflow for the in vivo myocardial I/R model.

#### Methodology:

- Preparation of BMS-191095 Solution:
  - For intraperitoneal or oral injection, a suspended solution can be prepared.[1]
  - Create a 25.0 mg/mL stock solution in DMSO.
  - To prepare a 2.5 mg/mL working solution, add 100 μL of the DMSO stock to 400 μL of PEG300 and mix.[1]
  - Add 50 μL of Tween-80 and mix, then add 450 μL of saline to reach a final volume of 1 mL.[1] For intravenous (IV) administration, further dilution in saline may be required.
- Animal and Surgical Preparation:
  - Anesthetize male Sprague-Dawley rats.
  - Perform a left thoracotomy to expose the heart.
  - Pass a suture (e.g., 6-0 silk) around the left anterior descending (LAD) coronary artery.
- Experimental Groups:



- Sham group (surgery without LAD occlusion).
- Control group (vehicle + I/R).
- Treatment group (BMS-191095 + I/R).
- Mechanism-validation group (5-HD + BMS-191095 + I/R).
- Ischemia and Reperfusion:
  - Administer BMS-191095 or vehicle intravenously ~15-30 minutes before ischemia.
  - Induce regional ischemia by tightening the snare on the LAD artery for a duration of 30-90 minutes.
  - Initiate reperfusion by releasing the snare for 2-5 hours.
- Endpoint Measurement:
  - At the end of reperfusion, re-occlude the LAD and infuse Evans blue dye to delineate the area at risk (AAR).
  - Excise the heart, slice the ventricles, and incubate in 1% triphenyltetrazolium chloride (TTC) to differentiate the infarcted tissue (white/pale) from viable tissue (red) within the AAR.
  - Calculate infarct size as a percentage of the AAR.

## **Protocol 2: Ex Vivo Langendorff-Perfused Heart Model**

This model allows for the assessment of cardiac function in an isolated heart, free from systemic neurohormonal influences.

#### Methodology:

- Heart Isolation:
  - · Anesthetize a rat and perform a thoracotomy.



- Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
- Mount the aorta on a Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated (95% O<sub>2</sub>, 5% CO<sub>2</sub>) Krebs-Henseleit buffer at constant pressure (e.g., 75 mmHg) and temperature (37°C).
- Functional Assessment:
  - Insert a fluid-filled balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
- Experimental Procedure:
  - Allow the heart to stabilize for ~20 minutes.
  - $\circ$  Perfuse the heart with buffer containing BMS-191095 (e.g., 1.5 μM) or vehicle for ~15 minutes.[5]
  - Induce global ischemia by stopping the perfusion for a set period (e.g., 25 minutes).[5]
  - Initiate reperfusion with the original buffer (without the drug) for ~30 minutes.
- Endpoint Analysis:
  - Continuously record cardiac function (LVDP, heart rate). Calculate the percentage recovery of LVDP upon reperfusion.
  - Collect the coronary effluent during reperfusion to measure the release of enzymes like lactate dehydrogenase (LDH) as an indicator of cell damage.[3][5]

### **Protocol 3: In Vitro Human Platelet Aggregation Assay**

This protocol is used to determine the effect of BMS-191095 on platelet function.

#### Methodology:

- Platelet Preparation:
  - Obtain whole blood from healthy human volunteers.



- Prepare platelet-rich plasma (PRP) by centrifugation.
- Wash the platelets and resuspend them in a suitable buffer (e.g., Tyrode's buffer) to a standardized concentration.

#### Aggregation Assay:

- Pre-incubate the washed platelet suspension with various concentrations of BMS-191095 (e.g., 10-150 μM) or vehicle for a specified time (e.g., 30 minutes for mechanistic studies with antagonists).[1][8]
- Place the platelet suspension in a platelet aggregometer.
- Add an aggregating agent such as collagen or thrombin to induce platelet aggregation.
- Monitor the change in light transmittance for several minutes to measure the extent of aggregation.

#### Data Analysis:

- Calculate the percentage of aggregation inhibition for each concentration of BMS-191095.
- Determine the IC<sub>50</sub> value, which is the concentration of BMS-191095 that inhibits platelet aggregation by 50%.[8]
- $\circ~$  To confirm the mechanism, pre-treat platelets with an antagonist like 5-HD (e.g., 100  $\mu\text{M})$  for 30 minutes before adding BMS-191095.[8]





Click to download full resolution via product page

Caption: Logical diagram of BMS-191095's channel selectivity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (BMS-191095): cardioprotective, hemodynamic, and electrophysiological effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]







- 5. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ATP-sensitive potassium channel activators diazoxide and BMS-191095 on membrane potential and reactive oxygen species production in isolated piglet mitochondria -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mitochondrial K(ATP) channel opener BMS-191095 induces neuronal preconditioning
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.pdx.edu [web.pdx.edu]
- 10. BMS191095 | KATP opener | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [Application Notes: BMS-191095 Hydrochloride in Ischemia-Reperfusion Injury Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3340025#bms-191095-hydrochloride-for-studying-ischemia-reperfusion-injury]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com